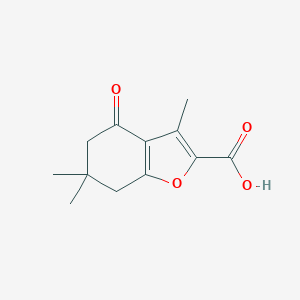

3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid

Description

Properties

IUPAC Name |

3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-6-9-7(13)4-12(2,3)5-8(9)16-10(6)11(14)15/h4-5H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDCUKXUYOTTBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377903 | |

| Record name | 3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121625-80-7 | |

| Record name | 4,5,6,7-Tetrahydro-3,6,6-trimethyl-4-oxo-2-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121625-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitrosation of Ethyl Acetoacetate

Ethyl acetoacetate undergoes nitrosation using sodium nitrite (NaNO₂) in acetic acid at temperatures below 12°C. The reaction generates a nitroso intermediate, which is stabilized under acidic conditions. Key parameters include:

Cyclization with Dimedone and Zinc

The nitroso intermediate reacts with dimedone in the presence of zinc dust under reflux conditions:

Table 1: Reaction Conditions for Cyclocondensation

| Parameter | Value |

|---|---|

| Nitrosation Temperature | <12°C |

| Cyclization Time | 3.5 hours (reflux) |

| Yield (Ethyl Ester) | Not reported |

The ethyl ester intermediate (ethyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate) is hydrolyzed to the carboxylic acid using aqueous NaOH or HCl, though specific conditions for this step require extrapolation from analogous ester hydrolysis reactions.

Acid-Catalyzed Dehydration of o-Hydroxy Ketones

A patent-derived method (CN102653529A) outlines the synthesis of benzofuran derivatives via acid-catalyzed dehydration of 2-(2’-hydroxyphenyl) ketones. Applied to the target compound, this approach involves:

Formation of o-Hydroxy Ketone Precursor

A trimethyl-substituted o-hydroxy ketone is synthesized through Friedel-Crafts acylation of a phenol derivative. For example:

Cyclodehydration

The o-hydroxy ketone undergoes intramolecular cyclization under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid):

Table 2: Acid-Catalyzed Cyclization Parameters

| Acid Catalyst | Temperature (°C) | Time (Hours) |

|---|---|---|

| H₂SO₄ (conc.) | 100 | 3 |

| p-TsOH | 80 | 4 |

This method is less direct than the cyclocondensation route but offers flexibility in introducing substituents.

Decarboxylative Cyclization of Phenolic Ethers

Another patent-described strategy (CN102653529A) involves the reaction of salicylaldehyde derivatives with halogenated acetoacetates, followed by decarboxylation:

Etherification Step

A trimethyl-substituted salicylaldehyde reacts with ethyl 2-chloroacetoacetate in the presence of a base (e.g., K₂CO₃):

Decarboxylation and Cyclization

The intermediate phenolic ether undergoes base-catalyzed decarboxylation (e.g., NaOH in ethanol):

-

Mechanism : Elimination of CO₂ generates a reactive enolate, which cyclizes to form the benzofuran core.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed.

Scientific Research Applications

Anti-inflammatory Properties

Research has indicated that derivatives of this compound exhibit significant inhibition of cyclooxygenase enzymes (COX), particularly COX-2. A study synthesized derivatives of 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole-1-acetic acid and evaluated their ability to inhibit COX enzymes in vitro. The most potent derivative demonstrated an IC(50) value of 150 nM for COX-2 with a high selectivity index (COX-1/COX-2 ratio of 570.6), suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Its structural features allow it to interact with bacterial membranes and inhibit growth. Preliminary studies have shown effectiveness against various bacterial strains, indicating potential use in developing new antibiotics.

Drug Development

The unique structural characteristics of 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid make it a promising scaffold for drug development. Its derivatives can be modified to enhance efficacy and reduce toxicity while maintaining the desired biological activity.

Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing novel benzofuran derivatives that may possess enhanced pharmacological properties. The ability to modify the carboxylic acid group allows for the development of various analogs tailored for specific therapeutic targets.

Case Study 1: COX Inhibition

A study focused on synthesizing and evaluating 3,6,6-trimethyl derivatives revealed significant COX inhibitory activity. The lead compound from this research was optimized for selectivity and potency against COX-2 while minimizing effects on COX-1 . This study highlights the compound's potential in developing anti-inflammatory drugs.

Case Study 2: Antimicrobial Screening

In another investigation, several derivatives of the compound were screened for antimicrobial activity against clinical isolates. The results indicated that certain modifications increased antibacterial efficacy without compromising safety profiles . This suggests that the compound can be utilized in creating new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, or other biomolecules. For example, the carboxylic acid group may form hydrogen bonds with target proteins, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzofuran Family

4-Oxo-4,5,6,7-tetrahydrobenzo[b]furan-3-carboxylic Acid

- Molecular Formula : C₉H₈O₄

- Molecular Weight : 180.16 g/mol

- CAS : 56671-28-4

Comparison :

The positional isomerism (carboxylic acid at position 3 vs. 2) significantly alters electronic distribution and steric interactions. The 3-carboxylic acid derivative lacks methyl groups, reducing hydrophobicity compared to the target compound. This difference may influence binding affinity to biological targets like COX-2.

Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate

- Molecular Formula : C₁₀H₁₀O₄

- Molecular Weight : 194.18 g/mol

- CAS : 127724-12-3

- Key Properties :

Comparison :

The methyl ester derivative of the target compound demonstrates how esterification modulates solubility and bioavailability. Hydrolysis of the ester group would yield the free carboxylic acid, highlighting its role as a prodrug candidate.

Heterocyclic Analogues with Similar Pharmacophores

Ethyl 3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

- Molecular Formula: C₁₄H₁₉NO₃

- Molecular Weight : 249.31 g/mol

- CAS : 37711-24-3

- Key Properties :

The ethyl ester variant of this indole derivative shares the 3,6,6-trimethyl-4-oxo substitution pattern with the target compound, suggesting overlapping synthetic pathways but divergent biological interactions.

4-(3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic Acid

- Molecular Formula : C₁₇H₁₈N₂O₃

- Molecular Weight : 298.34 g/mol

- CAS : 200937-66-2

- Key Properties :

Comparison :

This indazole derivative demonstrates high COX-2 selectivity, attributed to its bulky substituents and planar aromatic system. The target benzofuran compound lacks the indazole’s nitrogen-rich core, which may reduce its affinity for COX-2 but improve metabolic stability.

Functional Group Variations: Carboxylic Acid Derivatives

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Molecular Formula : C₉H₈O₄

- Molecular Weight : 180.16 g/mol

- Applications : Antioxidant, anti-inflammatory, and precursor in lignin biosynthesis .

Comparison :

Unlike the saturated benzofuran core of the target compound, caffeic acid’s conjugated double bond system enhances its radical-scavenging activity. The absence of methyl groups in caffeic acid underscores the role of alkyl substituents in modulating steric effects and target specificity.

Research Implications and Gaps

- Structural-Activity Relationship (SAR) : The position of the carboxylic acid (2 vs. 3) in benzofuran derivatives critically impacts electronic properties and target binding. Methyl groups enhance lipophilicity but may reduce solubility.

- Pharmacological Data : While indazole and indole analogs show promising COX-2 inhibition , the target benzofuran compound requires empirical evaluation to confirm bioactivity.

Biological Activity

3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid (CAS Number: 121625-80-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial effects. Additionally, the synthesis methods and structure-activity relationships (SAR) will be discussed.

- Molecular Formula : C12H14O4

- Molecular Weight : 222.24 g/mol

Anticancer Activity

Benzofuran derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in various studies:

-

Cell Line Studies :

- In vitro studies have demonstrated that benzofuran derivatives exhibit significant cytotoxicity against several cancer cell lines. For instance, compounds derived from benzofuran structures have shown IC50 values ranging from 2.20 μM to 12 μM against human ovarian cancer cell lines (A2780) and other malignancies .

- A specific study highlighted that certain derivatives of benzofuran exhibited inhibition rates of over 70% against colon cancer (HCT-116) and melanoma (MDA-MB-435) at concentrations of 10 μM .

- Mechanisms of Action :

Anti-inflammatory Activity

Benzofuran compounds are also recognized for their anti-inflammatory properties:

- Inhibition Studies :

- Clinical Relevance :

Antimicrobial Activity

The antimicrobial potential of 3,6,6-trimethyl derivatives has also been explored:

- Minimum Inhibitory Concentrations (MIC) :

- Structure Activity Relationship :

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions including cyclization processes and functional group modifications. The following general steps are involved:

-

Formation of Benzofuran Ring :

- Starting materials undergo cyclization in the presence of acids or bases to form the benzofuran core.

-

Functionalization :

- Subsequent reactions introduce carboxylic acid and carbonyl functionalities at specific positions on the ring.

- Purification :

Case Studies

Several studies showcase the biological activities and therapeutic potentials of benzofuran derivatives:

-

Study on Antitumor Activity :

- A series of benzofuran-based compounds were evaluated for their cytotoxic effects on various cancer cell lines. Compound 36 demonstrated significant growth inhibition across multiple types including leukemia and lung cancer cells with notable inhibition rates exceeding 70% at optimal concentrations .

- Anti-inflammatory Evaluation :

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.